AChE/BChE/MAO-B-IN-1
CAS No.:
Cat. No.: VC16641246
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H24N2O2 |
---|---|
Molecular Weight | 324.4 g/mol |
IUPAC Name | (1-benzylpiperidin-4-yl)methyl N-phenylcarbamate |
Standard InChI | InChI=1S/C20H24N2O2/c23-20(21-19-9-5-2-6-10-19)24-16-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23) |
Standard InChI Key | IKTRKOHDYGDICC-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1COC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Enzymatic Inhibition Profiles
Monoamine Oxidase B (MAO-B) Inhibition
AChE/BChE/MAO-B-IN-1 exhibits nanomolar to submicromolar potency against MAO-B, surpassing reference inhibitors like lazabemide (IC₅₀ = 0.063 μM) . Kinetic studies reveal a mixed-type inhibition mechanism, with MO1 demonstrating a Kᵢ value of 0.018 μM . The compound’s selectivity for MAO-B over MAO-A (SI > 1,333) minimizes dietary tyramine interactions, a common limitation of nonselective MAO inhibitors .
Table 1. MAO-B Inhibitory Activities of Select Analogs
Compound | IC₅₀ (μM) | Kᵢ (μM) | Selectivity Index (MAO-B/MAO-A) |
---|---|---|---|
PC10 | 0.65 | 0.71 | >15.4 |
MO1 | 0.030 | 0.018 | >1,333 |
Lazabemide | 0.063 | — | 1.0 |
Cholinesterase Inhibition
AChE/BChE/MAO-B-IN-1 demonstrates dual cholinesterase inhibition, with preferential activity toward AChE (IC₅₀ = 6.1–8.77 μM) over BChE (IC₅₀ = 18.09–36.4 μM) . MO5 emerges as the most potent AChE inhibitor (IC₅₀ = 6.1 μM), operating via a competitive mechanism (Kᵢ = 2.52 μM), while PC4 shows moderate AChE inhibition (IC₅₀ = 8.77 μM) .
Table 2. Cholinesterase Inhibitory Activities
Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Mechanism |
---|---|---|---|
MO5 | 6.1 | 18.09 | Competitive |
PC4 | 8.77 | >40 | Noncompetitive |
Tacrine | 0.27 | 0.060 | Competitive |
Kinetic and Mechanistic Studies
Reversibility and Binding Modes
Lineweaver-Burk analyses confirm that AChE/BChE/MAO-B-IN-1 acts as a reversible inhibitor. For MAO-B, MO1 binds to an allosteric site, inducing conformational changes that disrupt FAD-dependent substrate oxidation . In contrast, MO5 competitively occupies the AChE catalytic anionic site (CAS), forming π–π interactions with Trp86 and hydrogen bonds with Phe295 .
Cross-Target Selectivity
Molecular docking simulations (PDB: 2VZ5 for MAO-B, 4EY7 for AChE) reveal that the morpholine moiety in MO1 engages Tyr326 and Tyr398 in MAO-B, while the chalcone core interacts with the peripheral anionic site (PAS) of AChE . These interactions explain the compound’s dual-target efficacy without significant off-target effects on BChE or MAO-A .
Therapeutic Implications and Future Directions
AChE/BChE/MAO-B-IN-1’s multitarget action addresses key pathological pathways in AD:
-
Cholinergic deficit: Restored via AChE/BChE inhibition.
-
Dopaminergic neurodegeneration: Mitigated by MAO-B-mediated reduction of oxidative stress.
-
Amyloid-β aggregation: Indirectly modulated through BACE-1 inhibition (IC₅₀ = 6.72 μM for PC3) .
Future studies should prioritize:
-
In vivo efficacy trials in transgenic AD/PD models.
-
Optimization of metabolic stability through prodrug strategies.
-
Exploration of combination therapies with NMDA receptor antagonists.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume